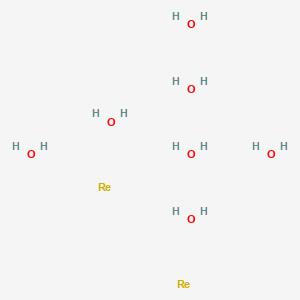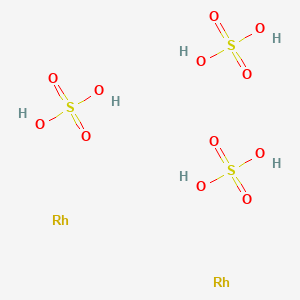
(E)-4-oxopent-2-en-2-olate;rhodium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(III) 2,4-pentanedionate, Premion™, 99.99% (metals basis), Rh 25.2% min: is a highly pure compound used extensively in various scientific and industrial applicationsC15H21O6Rh . This compound is characterized by its yellow to yellow-orange crystalline appearance and is primarily used as a catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .
Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.
Wirkmechanismus
The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Ruthenium(III) 2,4-pentanedionate
- Palladium(II) acetylacetonate
- Platinum(II) acetylacetonate
Comparison: Rhodium(III) 2,4-pentanedionate is unique due to its high catalytic activity and stability. Compared to ruthenium and palladium analogs, it often exhibits higher selectivity and efficiency in catalytic reactions. Its applications in hydrogenation and hydrosilylation are particularly noteworthy .
Eigenschaften
IUPAC Name |
(E)-4-oxopent-2-en-2-olate;rhodium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOINFUDFBWCMX-MUCWUPSWSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)


![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)

![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)



![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)
